Enhanced Acidity via Fluoro-Regiochemistry
The strategically placed fluorine atom at the 5-position significantly increases the acidity of the carboxylic acid group. Potentiometric titration data reveals a pKa of approximately 2.8 for 2-carbamoyl-5-fluorobenzoic acid, a marked increase in acid strength compared to its meta-fluorinated isomer, which exhibits a pKa of approximately 3.4 . This difference in ionization state at physiological pH can directly impact solubility, membrane permeability, and target engagement.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2.8 |
| Comparator Or Baseline | 2-Carbamoyl-3-fluorobenzoic acid (meta-isomer), pKa ≈ 3.4 |
| Quantified Difference | ΔpKa ≈ 0.6 log units |
| Conditions | Potentiometric titration in aqueous solution |
Why This Matters
A lower pKa means the compound will be predominantly ionized at a different pH range, crucial for designing bioisosteres with specific charge states or for optimizing reaction conditions where protonation state dictates reactivity.
